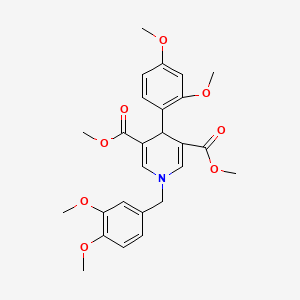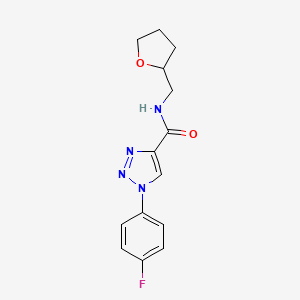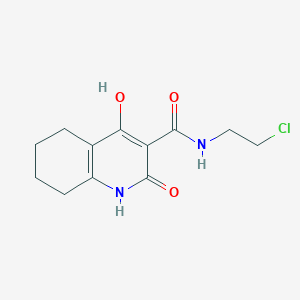
N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under acidic or basic conditions.
Chloroethyl Substitution: The final step involves the substitution of a chloroethyl group at the nitrogen atom, which can be achieved using 2-chloroethylamine hydrochloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be studied for its potential pharmacological activities. The quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the chloroethyl group suggests possible alkylating activity, which is a mechanism used by some anticancer drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the quinoline core.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific application. In the context of pharmacology, it could act by interacting with DNA or proteins, leading to the inhibition of cellular processes. The chloroethyl group could form covalent bonds with nucleophilic sites in biological molecules, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide: Similar structure but lacks the hexahydroquinoline core.
N-(2-chloroethyl)-4-hydroxy-2-oxo-quinoline-3-carboxamide: Similar but without the hexahydro structure.
N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydroquinoline-3-carboxamide: Similar but with a different degree of hydrogenation.
Uniqueness
N-(2-chloroethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and the hexahydroquinoline core. This structure provides distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C12H15ClN2O3/c13-5-6-14-11(17)9-10(16)7-3-1-2-4-8(7)15-12(9)18/h1-6H2,(H,14,17)(H2,15,16,18) |
InChI Key |
YTJNFNZVRFDAFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3,4-dimethylphenyl)-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)thiourea](/img/structure/B11204283.png)
![N-cyclohexyl-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11204295.png)
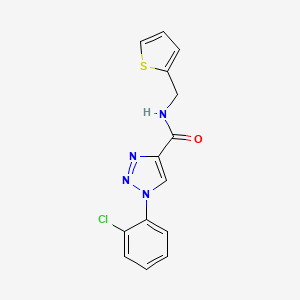
![6-Amino-1,4-diethyl-7-[(4-fluorophenyl)sulfonyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B11204301.png)
![7-Methoxy-2-(pyridin-3-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11204305.png)
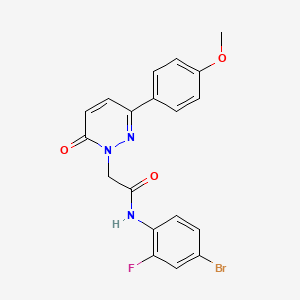
![7-(3-methylphenyl)-3-(pyridin-4-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11204318.png)

![5-(4-Fluorophenyl)-7-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204330.png)
![2,5-dichloro-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B11204336.png)
![5-(3-Bromophenyl)-7-(2-chloro-6-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11204344.png)
![benzo[d][1,3]dioxol-5-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11204346.png)
